5-(Benzyloxy)-4-chloro-2-(chloromethyl)pyridine
Overview
Description
5-(Benzyloxy)-4-chloro-2-(chloromethyl)pyridine is a heterocyclic aromatic compound that contains a pyridine ring substituted with benzyloxy, chloro, and chloromethyl groups
Scientific Research Applications
5-(Benzyloxy)-4-chloro-2-(chloromethyl)pyridine has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Materials Science: It can be used in the synthesis of advanced materials with specific electronic or optical properties.
Biological Research: It can be used as a probe or ligand in biochemical assays to study enzyme activity or receptor binding.
Safety and Hazards
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Benzyloxy)-4-chloro-2-(chloromethyl)pyridine typically involves the chlorination of 5-(benzyloxy)pyridine followed by the introduction of the chloromethyl group. One common method involves the following steps:
Chlorination of 5-(benzyloxy)pyridine: This step involves the reaction of 5-(benzyloxy)pyridine with a chlorinating agent such as thionyl chloride or phosphorus pentachloride under reflux conditions to introduce the chloro group at the 4-position.
Introduction of the chloromethyl group: The chlorinated intermediate is then reacted with formaldehyde and hydrochloric acid to introduce the chloromethyl group at the 2-position.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound.
Chemical Reactions Analysis
Types of Reactions
5-(Benzyloxy)-4-chloro-2-(chloromethyl)pyridine can undergo various chemical reactions, including:
Nucleophilic substitution: The chloro and chloromethyl groups can be substituted by nucleophiles such as amines, thiols, and alkoxides.
Oxidation: The benzyloxy group can be oxidized to form corresponding benzoic acid derivatives.
Reduction: The chloro groups can be reduced to form the corresponding hydrogenated derivatives.
Common Reagents and Conditions
Nucleophilic substitution: Reagents such as sodium methoxide, potassium thiolate, and primary amines can be used under basic conditions.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst can be employed.
Major Products Formed
Nucleophilic substitution: Substituted pyridine derivatives with various functional groups.
Oxidation: Benzoic acid derivatives.
Reduction: Hydrogenated pyridine derivatives.
Mechanism of Action
The mechanism of action of 5-(Benzyloxy)-4-chloro-2-(chloromethyl)pyridine depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The molecular targets and pathways involved can vary depending on the specific derivative or application.
Comparison with Similar Compounds
Similar Compounds
5-(Benzyloxy)-2-(chloromethyl)-4-pyridinol: This compound has a hydroxyl group instead of a chloro group at the 4-position.
5-(Benzyloxy)-4-chloro-2-methylpyridine: This compound has a methyl group instead of a chloromethyl group at the 2-position.
Uniqueness
5-(Benzyloxy)-4-chloro-2-(chloromethyl)pyridine is unique due to the presence of both chloro and chloromethyl groups, which provide distinct reactivity and potential for diverse chemical transformations. This makes it a versatile intermediate for the synthesis of various functionalized pyridine derivatives.
Properties
IUPAC Name |
4-chloro-2-(chloromethyl)-5-phenylmethoxypyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11Cl2NO/c14-7-11-6-12(15)13(8-16-11)17-9-10-4-2-1-3-5-10/h1-6,8H,7,9H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HKZQPUHZXRZWHR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=C(C=C(N=C2)CCl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11Cl2NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10670612 | |
Record name | 5-(Benzyloxy)-4-chloro-2-(chloromethyl)pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10670612 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
268.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
62811-98-7 | |
Record name | 5-(Benzyloxy)-4-chloro-2-(chloromethyl)pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10670612 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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